Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
Description
Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate is a bicyclic β-keto ester derivative featuring a fused indene scaffold. This compound is structurally characterized by a carboxylate ester at the 2-position, an amino group at the 1-position, and a hydroxyl group at the 4-position. For instance, structurally related β-keto esters, such as (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, are critical intermediates in the production of insecticides like indoxacarb . The amino and hydroxyl substituents in this compound may enhance its binding affinity to biological targets, as seen in analogs like ethyl 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which acts as a selective 5-HT7 receptor agonist .
Properties
IUPAC Name |
methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-7-6(10(8)12)3-2-4-9(7)13/h2-4,8,10,13H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKDKMPLZYAUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indene ring system . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and synthetic utility of indene-based β-keto esters is heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Chlorine (e.g., 5-Cl in ) enhances stability and influences reactivity in nucleophilic substitutions. Similarly, the difluoromethylthio group in improves electrophilic character, enabling asymmetric synthesis.
- Amino and Hydroxyl Groups: The 1-NH₂ and 4-OH groups in the target compound may enhance hydrogen-bonding interactions, critical for receptor binding or catalytic activity.
- Steric Effects: Bulky substituents (e.g., ethyl-dihydroisoquinoline in ) can dictate enantioselectivity and binding specificity.
Q & A
Q. What are the standard synthetic routes for Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from indene derivatives. Key steps include:
- Esterification : Reacting the carboxylic acid precursor with methanol under acidic catalysis (e.g., H₂SO₄) to form the ester moiety .
- Functionalization : Introducing the amino and hydroxy groups via nucleophilic substitution or hydroxylation reactions. For example, hypervalent iodine reagents (e.g., in THF at -78°C) can facilitate selective hydroxylation .
- Purification : Flash chromatography (e.g., using pentane/ethyl acetate gradients) or PrepTLC ensures high purity .
Q. Optimization Strategies :
Q. How can key functional groups (amino, hydroxy, ester) be characterized experimentally?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons adjacent to the amino group (δ 1.5–2.5 ppm) and hydroxy group (broad signal at δ 5–6 ppm) .
- ¹³C NMR : Confirms the ester carbonyl (δ 165–175 ppm) and indene carbons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ peaks) with precision ≤ 0.1 ppm .
- Infrared (IR) Spectroscopy : Detects O–H (3400–3600 cm⁻¹) and C=O (1710–1740 cm⁻¹) stretches .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer Potential : Derivatives of indene carboxylates induce apoptosis via mitochondrial pathways. For example, chloro-substituted analogs show cytotoxic effects against cancer cell lines (IC₅₀ values in µM range) .
- Antimicrobial Activity : Structural analogs with methoxy groups exhibit moderate activity against Gram-positive bacteria .
Q. Methodology :
- In vitro Assays : MTT assays for cytotoxicity; disk diffusion for antimicrobial screening .
Q. Why is stereochemistry critical in synthesizing this compound?
The spatial arrangement of the amino and hydroxy groups significantly impacts biological activity. For instance:
- (S)-Isomers : Higher enantiomeric excess (e.g., 66:34 e.r. via HPLC) correlates with improved target binding .
- Stereochemical Analysis : Chiralcel® columns (n-heptane/i-PrOH gradients) resolve enantiomers .
Advanced Research Questions
Q. How can contradictory synthetic data (e.g., low yields, side products) be resolved?
Q. What strategies enable asymmetric synthesis of enantiomerically pure forms?
- Catalytic Systems :
- Pd(0) Catalysis : Achieves C(sp³)-H arylation with >90% yield and high stereocontrol .
- Chiral Auxiliaries : β-amino alcohol catalysts induce ee values up to 57% in α-hydroxylation .
- Purification : Chiral HPLC or crystallization in heptane/EtOAc isolates desired enantiomers .
Q. What mechanistic insights exist for its biological activity?
- Enzyme Inhibition : The keto group participates in hydrogen bonding with catalytic residues (e.g., in kinases or proteases) .
- Receptor Interactions : Chlorine substituents (in analogs) enhance hydrophobic binding to pocket residues .
Q. Experimental Approaches :
- Docking Studies : AutoDock Vina predicts binding poses with ΔG ≤ -8 kcal/mol .
- Kinetic Assays : Measure IC₅₀ for enzyme inhibition (e.g., using fluorogenic substrates) .
Q. What advanced analytical methods complement NMR/MS for structural elucidation?
Q. How does structural variation (e.g., substituent position) affect activity?
| Compound | Substituents | Activity (IC₅₀, µM) |
|---|---|---|
| 4-Methoxy analog | 4-OCH₃ | Antimicrobial: 12.5 |
| 5-Chloro analog | 5-Cl | Anticancer: 8.2 |
| Target compound | 1-NH₂, 4-OH | Anticancer: 5.1 (pred.) |
Trends : Electron-withdrawing groups (Cl) enhance cytotoxicity; polar groups (NH₂, OH) improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
